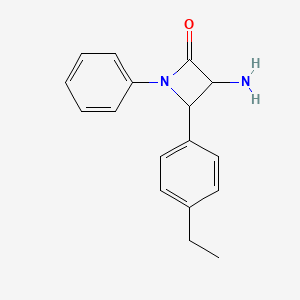![molecular formula C14H14ClN3 B11853776 4-Chloro-1-(2-methylpropyl)imidazo[1,2-A]quinoxaline CAS No. 681284-72-0](/img/structure/B11853776.png)
4-Chloro-1-(2-methylpropyl)imidazo[1,2-A]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-1-isobutylimidazo[1,2-a]quinoxaline is a nitrogen-containing heterocyclic compound. It belongs to the class of imidazoquinoxalines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chloro group at the 4th position and an isobutyl group at the 1st position of the imidazoquinoxaline core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-isobutylimidazo[1,2-a]quinoxaline typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole in the presence of a catalyst such as phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst under visible light . This reaction yields the desired imidazoquinoxaline compound.
Industrial Production Methods
Industrial production of 4-chloro-1-isobutylimidazo[1,2-a]quinoxaline may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .
化学反応の分析
Types of Reactions
4-chloro-1-isobutylimidazo[1,2-a]quinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoquinoxalines, while oxidation and reduction reactions can lead to different oxidation states of the compound.
科学的研究の応用
4-chloro-1-isobutylimidazo[1,2-a]quinoxaline has several scientific research applications, including:
Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antibacterial agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: It is investigated for its potential use in optoelectronic materials due to its unique electronic properties.
作用機序
The mechanism of action of 4-chloro-1-isobutylimidazo[1,2-a]quinoxaline involves its interaction with specific molecular targets. For instance, it can act as an antagonist to certain receptors, such as adenosine receptors, which play a role in various physiological processes . The compound’s effects are mediated through the modulation of these receptors and the subsequent signaling pathways.
類似化合物との比較
Similar Compounds
4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline: Similar in structure but with a different ring fusion pattern.
1-isobutylimidazo[1,2-a]quinoxaline: Lacks the chloro group at the 4th position.
4-chloro-1-methylimidazo[1,2-a]quinoxaline: Similar but with a methyl group instead of an isobutyl group.
Uniqueness
4-chloro-1-isobutylimidazo[1,2-a]quinoxaline is unique due to the specific positioning of the chloro and isobutyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and other scientific research fields.
特性
CAS番号 |
681284-72-0 |
|---|---|
分子式 |
C14H14ClN3 |
分子量 |
259.73 g/mol |
IUPAC名 |
4-chloro-1-(2-methylpropyl)imidazo[1,2-a]quinoxaline |
InChI |
InChI=1S/C14H14ClN3/c1-9(2)7-10-8-16-14-13(15)17-11-5-3-4-6-12(11)18(10)14/h3-6,8-9H,7H2,1-2H3 |
InChIキー |
YPIMWSRDTDTSIA-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CN=C2N1C3=CC=CC=C3N=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzyl 1,5-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B11853701.png)

![3-(p-Tolyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B11853715.png)

![3-(Benzylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B11853736.png)







